molecular formula C12H16F3NO2 B3173121 2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline CAS No. 946773-18-8

2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline

Cat. No.: B3173121
CAS No.: 946773-18-8
M. Wt: 263.26 g/mol
InChI Key: NCSPVSRUKMQLBV-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Aniline (B41778) Structures in Chemical Research

The trifluoromethyl (-CF3) group is a key functional group in modern medicinal chemistry. mdpi.com Its incorporation into an aniline ring imparts several advantageous properties. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the electron density of the aromatic ring and the basicity of the amine group. mdpi.com This electronic effect can enhance the binding affinity of molecules to biological targets. mdpi.com

Furthermore, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of drug candidates. mdpi.com The replacement of a methyl group with a trifluoromethyl group can block metabolic pathways, leading to a longer half-life of the compound in biological systems. mdpi.com This strategic use of trifluoromethyl groups has been instrumental in the development of numerous pharmaceuticals.

Importance of Alkoxy Substituents in Aromatic Amine Chemistry

Alkoxy groups (-OR) are another important class of substituents in the chemistry of aromatic amines. The presence of an alkoxy group on the aniline ring generally increases the electron density of the aromatic system through resonance effects. This can influence the reactivity of the aniline in various chemical transformations.

The nature of the alkyl chain in the alkoxy group can also be tailored to modulate the physical properties of the molecule, such as its solubility and crystallinity. Longer or more complex alkoxy chains can increase the lipophilicity of the compound and influence its intermolecular interactions, which is a critical consideration in materials science and drug design.

Contextualizing 2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline within Contemporary Organic Chemistry

This compound is a molecule that combines the electronic effects of a trifluoromethyl group with the steric and electronic contributions of a 2-propoxyethoxy substituent. While specific research on this particular compound is not widely available in peer-reviewed literature, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules.

The aniline moiety provides a reactive handle for a variety of chemical transformations, such as amide bond formation, N-alkylation, and diazotization reactions. The trifluoromethyl group can enhance the biological activity and metabolic stability of potential drug candidates derived from this scaffold. The 2-propoxyethoxy side chain can be expected to influence the compound's solubility and pharmacokinetic profile. The interplay of these functional groups makes this compound a molecule of interest for exploratory synthesis and drug discovery programs.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H16F3NO2
Molecular Weight 263.26 g/mol
CAS Number 946773-18-8

Note: The data in this table is based on publicly available chemical database information. Experimental verification may be required for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propoxyethoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2/c1-2-5-17-6-7-18-11-4-3-9(8-10(11)16)12(13,14)15/h3-4,8H,2,5-7,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSPVSRUKMQLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 2 2 Propoxyethoxy 5 Trifluoromethyl Aniline and Analogues

Reactivity of the Aromatic Amine Functional Group

The primary amine (-NH₂) attached to the aromatic ring is a pivotal site of reactivity. Its nucleophilic character and its powerful influence on the electronics of the benzene (B151609) ring are central to the molecule's chemical profile.

The orientation of incoming electrophiles during electrophilic aromatic substitution (EAS) is determined by the combined directing effects of the substituents already present on the aniline (B41778) ring. The amine (-NH₂), the propoxyethoxy group (-OCH₂CH₂OCH₂CH₂CH₃), and the trifluoromethyl group (-CF₃) exert competing or reinforcing influences.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

Propoxyethoxy Group (-OR): As an alkoxy group, this is also an activating, ortho-, para-director for the same reason as the amino group—the lone pairs on the oxygen atom can participate in resonance with the ring.

Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group. Due to the high electronegativity of the fluorine atoms, the -CF₃ group exerts a powerful electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and slows the rate of electrophilic substitution. mdpi.com

In 2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline, the amine is at position 1, the propoxyethoxy at position 2, and the trifluoromethyl at position 5. The two powerful ortho-, para-directing groups (-NH₂ and -OR) will dominate the directing effects over the meta-directing -CF₃ group. The -NH₂ group directs to positions 2, 4, and 6. The -OR group directs to positions 1, 3, and 5.

Given the existing substitution pattern:

The -NH₂ group strongly activates positions 4 and 6.

The -OR group strongly activates position 3.

The -CF₃ group directs to positions 1 and 3 relative to its own position.

Therefore, incoming electrophiles are most likely to substitute at positions 3, 4, and 6, with the precise outcome depending on the steric hindrance imposed by the substituents and the specific reaction conditions. The strong activation by the amine and ether groups generally overrides the deactivation by the trifluoromethyl group. youtube.comyoutube.com

Table 1: Directing Effects of Substituents on the Aniline Ring
SubstituentPositionElectronic EffectDirecting InfluenceEffect on Reactivity
-NH₂ (Amine)1Electron-donating (Resonance)Ortho, ParaStrongly Activating
-OCH₂CH₂OPr (Propoxyethoxy)2Electron-donating (Resonance)Ortho, ParaActivating
-CF₃ (Trifluoromethyl)5Electron-withdrawing (Inductive)MetaStrongly Deactivating

All amines possess a lone pair of electrons on the nitrogen atom, which allows them to function as nucleophiles or bases. libretexts.org The nucleophilicity of the amine in this compound is modulated by the electronic effects of the other ring substituents. While the electron-donating propoxyethoxy group would slightly enhance the electron density on the nitrogen, the potent electron-withdrawing nature of the trifluoromethyl group significantly reduces it. masterorganicchemistry.com This inductive pull of electrons away from the ring and, consequently, from the amine group, makes the nitrogen lone pair less available for donation.

As a result, this compound is expected to be a weaker nucleophile than unsubstituted aniline or anilines bearing only electron-donating groups. masterorganicchemistry.com Its reactivity towards electrophiles like alkyl halides or epoxides would be attenuated. chemguide.co.ukrsc.org

Table 2: Predicted Relative Nucleophilicity of Substituted Anilines
CompoundKey Substituent(s)Effect on Amine NucleophilicityPredicted Relative Nucleophilicity
p-Anisidine-OCH₃ (Donating)IncreaseHigh
Aniline-H (Reference)BaselineModerate
This compound-OR (Donating), -CF₃ (Withdrawing)Net DecreaseLow
p-Nitroaniline-NO₂ (Withdrawing)Strong DecreaseVery Low

Despite its reduced nucleophilicity, the primary amine group readily undergoes condensation and derivatization reactions, which are characteristic of aromatic amines. nih.gov These reactions are fundamental for creating more complex molecules.

Amide Formation: The amine can react with acyl chlorides or acid anhydrides in the presence of a base to form N-substituted amides. This is a common strategy to protect the amine group during other transformations. nih.gov

Imine (Schiff Base) Formation: Reaction with aldehydes or ketones under dehydrating conditions yields imines. This reversible reaction is crucial in various synthetic pathways.

Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures, the primary aromatic amine is converted into a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -CN, -OH, -X, -H) in Sandmeyer-type reactions.

These derivatizations allow for the functionalization of the amine group, enabling its use as a synthetic handle for building larger molecular architectures.

Chemical Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.comnih.gov Its influence on the aromatic ring is profound:

Deactivation: By strongly pulling electron density from the aromatic ring through the sigma framework (inductive effect), the -CF₃ group significantly reduces the ring's nucleophilicity. This makes the molecule much less reactive towards electrophiles compared to benzene or aniline. mdpi.com

Increased Acidity of N-H Bonds: The electron-withdrawing effect of the -CF₃ group increases the acidity of the protons on the amine nitrogen, making them easier to remove with a base.

Lipophilicity and Stability: The -CF₃ group increases the molecule's lipophilicity (fat-solubility) and enhances its metabolic stability by blocking sites that might otherwise be susceptible to oxidative metabolism. nih.govprinceton.edu

The deactivating nature of the -CF₃ group is a critical consideration in planning synthetic routes, as harsher conditions may be required for electrophilic substitution reactions compared to more activated aromatic systems.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally stable and generally unreactive under many conditions. nih.gov However, modern synthetic chemistry has developed methods for its transformation, although these are not as common as reactions involving other functional groups.

Hydrolysis: Under very harsh acidic or basic conditions, the -CF₃ group can sometimes be hydrolyzed to a carboxylic acid group (-COOH), though this is often a difficult transformation.

Reductive Defluorination: Certain transition-metal catalysts or strong reducing agents can achieve partial or full reductive defluorination, converting the -CF₃ group into -CHF₂, -CH₂F, or -CH₃.

C-F Bond Activation: Recent research has focused on selective C-F bond activation, allowing for the substitution of one or more fluorine atoms. These methods often require specialized reagents, such as silyl (B83357) cations or transition-metal complexes, and may depend on the presence of ortho-directing groups.

For a molecule like this compound, the -CF₃ group would be considered highly robust and unlikely to react unless subjected to specific and often forcing reaction conditions designed for C-F bond transformation.

Stability and Reactivity of the Propoxyethoxy Ether Linkage

The chemical stability of this compound is significantly influenced by the propoxyethoxy ether linkage. Ether linkages, in general, are characterized by their relative inertness and resistance to many chemical reactions. They are stable under neutral and basic conditions but can undergo cleavage under strong acidic conditions. The propoxyethoxy moiety in the target molecule contains two ether bonds, C-O-C, which are the primary sites for potential hydrolytic or oxidative degradation.

Studies on structurally related glycol ethers provide insight into the expected behavior of this linkage. For instance, ethers are known to be susceptible to autoxidation, especially in the presence of atmospheric oxygen, heat, or light. This process can lead to the formation of potentially hazardous hydroperoxides. The mechanism involves the radical abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen, a position that is activated for such attacks.

The hydrolytic stability of ether linkages is pH-dependent. While highly stable in neutral and alkaline environments, acid-catalyzed hydrolysis can lead to the cleavage of the ether bond. Research on various alkyloxy linkers in prodrugs has shown that the length of the alkyl chain can influence stability, with longer chains sometimes contributing to increased stability. nih.govnih.gov This suggests the propoxy group might confer slightly different stability properties compared to smaller methoxy (B1213986) or ethoxy analogues.

ConditionStability of Propoxyethoxy LinkagePrimary Reaction Pathway
Neutral (pH ~7) HighGenerally inert
Alkaline (pH > 7) HighGenerally inert
Acidic (pH < 7) Susceptible to cleavageAcid-catalyzed hydrolysis
Oxidative Susceptible to degradationAutoxidation, peroxide formation

Atmospheric reactivity is another consideration for related glycol ether compounds. They can be degraded in the atmosphere through reactions with hydroxyl radicals, leading to relatively short atmospheric half-lives. This process also proceeds via hydrogen atom abstraction from the carbon atoms adjacent to the ether oxygen.

Influence of Substituent Effects on Reaction Pathways

The reaction pathways of this compound are governed by the electronic and steric effects of its two key substituents on the aniline ring: the electron-donating 2-(2-propoxyethoxy) group and the strongly electron-withdrawing trifluoromethyl (-CF3) group.

The trifluoromethyl group is a powerful deactivating group due to its strong negative inductive effect (-I). beilstein-journals.orgnih.gov This effect significantly reduces the electron density of the aromatic ring and the nucleophilicity of the aniline nitrogen atom. Consequently, the molecule will be less reactive towards electrophilic aromatic substitution compared to unsubstituted aniline. The -CF3 group primarily directs incoming electrophiles to the meta-position relative to itself (positions 2 and 6).

Conversely, the 2-(2-propoxyethoxy) group is an activating group. The oxygen atom adjacent to the ring can donate electron density to the aromatic system via a positive mesomeric effect (+M). This effect increases the electron density at the ortho and para positions relative to the alkoxy group, making them more susceptible to electrophilic attack. However, the bulky nature of the propoxyethoxy group can also exert significant steric hindrance, potentially impeding reactions at the adjacent ortho position (position 3).

The interplay of these opposing electronic effects dictates the regioselectivity of reactions. The activating alkoxy group directs to positions 4 and 6, while the deactivating trifluoromethyl group directs to positions 2 and 6. Therefore, position 6 is electronically activated by one group and deactivated by the other, while position 4 is strongly activated. Position 2 is deactivated by the -CF3 group and sterically hindered.

The electronic properties of these substituents are often quantified using Hammett constants, as shown in the table below.

SubstituentHammett Constant (σp)Electronic EffectInfluence on Reactivity
-CF3 ~0.54Strong electron-withdrawing (-I)Deactivates ring, decreases amine nucleophilicity
-OCH3 (as proxy for -OR) ~-0.27Strong electron-donating (+M)Activates ring (ortho, para), increases electron density

The combination of a strong deactivating group and a moderately activating, bulky group creates a complex reactivity profile. Reaction pathways are a delicate balance between electronic activation/deactivation and steric hindrance, leading to specific regiochemical outcomes in substitution reactions.

Computational and Theoretical Studies on 2 2 Propoxyethoxy 5 Trifluoromethyl Aniline

Quantum Chemical Investigations of Molecular Structure

Detailed quantum chemical investigations are essential for understanding the fundamental electronic and geometric properties of a molecule. Such studies provide insights into the stability, reactivity, and spectroscopic characteristics of the compound.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

An analysis of the electronic structure and frontier molecular orbitals (HOMO and LUMO) would typically be performed to determine the electron density distribution, orbital energies, and the HOMO-LUMO gap. This information is crucial for predicting the chemical reactivity and kinetic stability of 2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline. Without specific studies, no data on these parameters can be presented.

Conformational Analysis and Preferred Geometries

Conformational analysis is employed to identify the most stable three-dimensional arrangements of the molecule. This involves calculating the potential energy surface to locate the global and local energy minima, which correspond to the preferred geometries of this compound. In the absence of such studies, the specific conformers and their relative stabilities remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. An MEP map for this compound would illustrate the regions of positive and negative electrostatic potential, offering insights into its intermolecular interactions. No such map is currently available in the literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. For this compound, an NBO analysis would quantify the stability arising from these interactions. However, no such analysis has been published.

Theoretical Examination of Reaction Mechanisms and Transition States

Theoretical studies are instrumental in elucidating the pathways of chemical reactions, including the identification of intermediates and transition states. This knowledge is key to understanding the reactivity and predicting the products of reactions involving the target molecule.

Density Functional Theory (DFT) Applications in Reaction Dynamics

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction dynamics. By calculating the potential energy surface, DFT can be used to determine the activation energies and reaction coordinates for various transformations of this compound. Without specific DFT studies, the mechanisms of its potential reactions have not been theoretically explored.

Energetic Landscape of Transformations

A comprehensive analysis of the energetic landscape of this compound would involve mapping the potential energy surface to identify stable conformers, transition states for conformational changes, and the energy barriers associated with these transformations. Such studies, typically employing methods like density functional theory (DFT), would elucidate the molecule's flexibility, preferred three-dimensional structures, and the dynamics of its structural conversions. Unfortunately, specific studies detailing these energetic parameters for this compound have not been identified in a review of current literature.

Analysis of Intermolecular Interactions through Computational Models

The way molecules interact with each other governs their macroscopic properties. Computational models are instrumental in dissecting these non-covalent interactions. For this compound, such models would predict how individual molecules arrange themselves in a condensed phase and what forces hold them together.

Hydrogen Bonding Networks

The structure of this compound, featuring an aniline (B41778) (-NH2) group and ether oxygens, suggests its potential to participate in hydrogen bonding. The amine group can act as a hydrogen bond donor, while the oxygen atoms in the propoxyethoxy chain and the nitrogen atom itself can act as hydrogen bond acceptors. Computational simulations could predict the geometry and strength of these hydrogen bonds, revealing whether they lead to the formation of dimers, chains, or more complex three-dimensional networks. While the principles of hydrogen bonding are well-understood, specific computational data on the hydrogen bonding networks of this compound are not available.

Weak Non-Covalent Interactions

Beyond classical hydrogen bonds, other weak non-covalent interactions would play a crucial role in the molecular recognition and self-assembly of this compound. The trifluoromethyl (-CF3) group, for instance, can participate in halogen bonding and other dipole-dipole interactions. The aromatic ring can engage in π-π stacking and C-H···π interactions. A detailed computational analysis would involve techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to visualize and quantify these subtle yet significant forces. As with other aspects of this molecule's computational profile, specific research detailing these weak non-covalent interactions is currently lacking.

Advanced Spectroscopic Characterization of 2 2 Propoxyethoxy 5 Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of 2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline using NMR spectroscopy requires experimental data that is not currently available in the public domain.

Fluorine-19 NMR for Elucidating Trifluoromethyl Environments

The chemical shift of the trifluoromethyl (-CF₃) group in ¹⁹F NMR spectroscopy is highly sensitive to its electronic environment. This technique would provide critical information on the electron-withdrawing or -donating effects of the substituted aniline (B41778) ring. Typically, the ¹⁹F chemical shift for a -CF₃ group on an aromatic ring falls within a characteristic range, often observed between -60 and -65 ppm relative to a standard like CFCl₃. The precise value for this compound remains to be determined experimentally.

Proton (¹H) and Carbon-¹³C NMR for Structural Assignments

A complete assignment of the proton and carbon signals is essential for confirming the molecular structure. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the propoxyethoxy side chain (including methylene (B1212753) and methyl groups), and the amine (-NH₂) protons. Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the carbons of the ether linkage and propyl group, and the carbon of the trifluoromethyl group, which would likely appear as a quartet due to coupling with the fluorine atoms. Without experimental spectra, specific chemical shifts and coupling constants cannot be reported.

Advanced 2D NMR Techniques for Connectivity Analysis

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the ¹H and ¹³C signals. These experiments establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. No published studies utilizing these techniques for this compound were found.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds. Analysis for this specific compound is not possible without experimental spectra.

Analysis of Hydrogen Bonding Signatures

The amine (-NH₂) group is capable of participating in both intramolecular and intermolecular hydrogen bonding. These interactions would be observable in the IR spectrum, primarily affecting the N-H stretching vibrations, which typically appear in the 3300-3500 cm⁻¹ region. Hydrogen bonding generally causes these bands to broaden and shift to lower frequencies. A detailed analysis of these signatures requires experimental data.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's molecular weight. By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition of a molecule. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound, with the chemical formula C12H16F3NO2, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental measurements. In a typical HRMS experiment, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to minimize fragmentation and predominantly form the protonated molecule, [M+H]+.

The high-resolution mass analyzer, such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) instrument, then measures the mass-to-charge ratio (m/z) of this ion with exceptional accuracy. The experimentally determined m/z value can then be compared to the theoretical value to confirm the elemental composition.

Beyond the monoisotopic peak, HRMS can also resolve the isotopic pattern of the molecule. The presence of isotopes of carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O) results in a characteristic distribution of peaks of lower intensity at higher m/z values. The relative abundances of these isotopic peaks can be predicted theoretically and compared with the experimental data to further validate the molecular formula.

Table 1: Theoretical Isotopic Distribution for the Protonated Molecule [C12H17F3NO2]+
Isotopologuem/z (Da)Relative Abundance (%)
[¹²C12¹H17¹⁹F3¹⁴N¹⁶O2]+264.1206100.00
[¹³C¹²C11¹H17¹⁹F3¹⁴N¹⁶O2]+265.123913.25
[¹²C12¹H16²H¹⁹F3¹⁴N¹⁶O2]+265.12690.21
[¹²C12¹H17¹⁹F3¹⁵N¹⁶O2]+265.11760.37
[¹²C12¹H17¹⁹F3¹⁴N¹⁶O¹⁸O]+266.12480.20

Fragmentation analysis using tandem mass spectrometry (MS/MS) within an HRMS instrument can provide further structural information. By inducing fragmentation of the parent ion and analyzing the m/z of the resulting fragment ions with high accuracy, it is possible to deduce the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation pathways would likely involve cleavage of the ether linkages in the propoxyethoxy side chain and potentially loss of the trifluoromethyl group.

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Studies

Sum frequency generation (SFG) spectroscopy is a powerful and surface-sensitive nonlinear optical technique used to study the structure and orientation of molecules at interfaces. nih.gov As a second-order nonlinear optical process, SFG is inherently forbidden in centrosymmetric media but allowed at interfaces where this symmetry is broken. acs.org This property makes SFG an ideal tool for probing the molecular arrangement of this compound at an interface, such as the air-water or a solid-liquid interface, without interference from the bulk phases. nih.govacs.org

An SFG experiment involves spatially and temporally overlapping two laser beams, a tunable infrared (IR) beam and a fixed-frequency visible beam, at the interface of interest. wikipedia.org When the IR frequency resonates with a vibrational mode of the interfacial molecules, a coherent output beam at the sum frequency (ωSFG = ωIR + ωvis) is generated. wikipedia.org The intensity and polarization of the SFG signal provide information about the presence, orientation, and ordering of specific functional groups at the interface. nih.gov

For this compound, several key functional groups would be expected to give rise to distinct signals in an SFG spectrum. The trifluoromethyl (CF3) group has strong vibrational modes that can be detected by SFG, and its orientation at an interface can be determined. nih.gov Studies on similar fluorinated aromatic compounds have shown that the orientation of the CF3 group is sensitive to the surrounding environment and intermolecular interactions. nih.govresearchgate.net

The propoxyethoxy side chain contains C-H bonds in its methylene (CH2) and methyl (CH3) groups. The vibrational modes of these groups are also SFG-active and can provide information about the conformation and ordering of the alkyl chain at the interface. nih.gov The appearance or absence of CH2 vibrational modes can indicate whether the chain is in an ordered all-trans conformation or a more disordered state with gauche defects. acs.org

Furthermore, the aromatic C-H stretching modes of the aniline ring can be probed to understand the orientation of the aromatic core relative to the interface. nih.gov The interplay between the hydrophilic aniline and ether functionalities and the hydrophobic trifluoromethyl and propyl groups will likely lead to a specific orientation of the molecule at an interface to minimize the interfacial free energy.

By analyzing the polarization of the incident and generated beams, the average orientation of these functional groups with respect to the surface normal can be determined. This allows for the construction of a detailed molecular picture of how this compound arranges itself at an interface, which is crucial for understanding its surface activity and interactions with other molecules.

Table 2: Expected Vibrational Modes and Interfacial Information from SFG Spectroscopy of this compound
Functional GroupExpected Vibrational Frequency Range (cm⁻¹)Information Obtainable
Aromatic C-H3000 - 3100Orientation of the aniline ring at the interface
Aliphatic C-H (CH₂, CH₃)2800 - 3000Conformation and ordering of the propoxyethoxy chain
C-F (in CF₃)1100 - 1400Orientation of the trifluoromethyl group
C-O-C (Ether)1050 - 1150Conformation of the ether linkages

Advanced Materials Applications and Structure Property Relationships

Utilization as Precursors for High-Performance Fluorinated Materials

Synthesis of Fluoropolymer Precursors

No data is available on the use of 2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline as a direct precursor for the synthesis of fluoropolymers.

Development of Liquid Crystal Components

There is no documented evidence of this compound being utilized in the development of liquid crystal components.

Integration into Polymer Systems

Polymer Cross-linking Applications

There are no available records of this compound being used in polymer cross-linking applications.

Conducting Polymer Systems and Composites

No research has been found that details the integration of this compound into conducting polymer systems or composites.

Influence of Trifluoromethyl and Propoxyethoxy Substituents on Materials Performance

Impact on Thermal Stability and Chemical Resistance

Further empirical research on "this compound" would be required to provide the specific data and findings necessary to populate these sections accurately.

Contributions to Optical and Dielectric Characteristics

Specific optical and dielectric constant measurements for this compound have not been reported in the literature. However, the influence of its constituent functional groups on these properties can be inferred from studies on similar compounds.

The aniline (B41778) moiety itself has a reported dielectric constant of 7.0. The introduction of substituents significantly alters this value. The trifluoromethyl (-CF3) group, being strongly electronegative, is known to lower the dielectric constant of materials. This is attributed to the large free volume created by the bulky -CF3 group and the low polarizability of the carbon-fluorine bond. For instance, the incorporation of trifluoromethyl groups into epoxy resins and poly(aryl ether ketones) has been shown to effectively reduce their dielectric constants, a desirable trait for materials used in high-frequency and high-speed communication technologies.

In terms of optical properties, aniline derivatives with electron-donating (like the alkoxy group) and electron-withdrawing (like the trifluoromethyl group) substituents can exhibit interesting intramolecular charge transfer (ICT) phenomena, which would influence their UV-visible absorption and fluorescence spectra. Theoretical studies on substituted anilines suggest that electron-acceptor groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a decrease in the energy of the first optical transition.

Role in Surface Properties (Hydrophobicity, Oleophobicity)

There is no specific data available on the surface properties, such as contact angles or surface tension, for this compound. However, the presence of the trifluoromethyl group is expected to impart significant hydrophobicity and potentially oleophobicity to the molecule.

The high electronegativity and low surface energy of fluorine atoms mean that trifluoromethyl groups are very effective at repelling water and oils. Research on fluorinated polymers consistently demonstrates that the incorporation of -CF3 groups leads to materials with high water contact angles, indicating poor wettability and enhanced hydrophobicity. For example, poly(aryl ether ketones) containing -CF3 moieties have been reported to exhibit water contact angles in the range of 84.7° to 92.4° and low water absorption (less than 1%). It is reasonable to expect that this compound would exhibit similar hydrophobic characteristics on surfaces where the trifluoromethyl groups are exposed.

Exploration of Nonlinear Optical (NLO) Properties in Fluorinated Aniline Derivatives

Aniline derivatives are a well-studied class of molecules for nonlinear optical (NLO) applications. The combination of an electron-donating group and an electron-withdrawing group on the aromatic ring can lead to a large second-order hyperpolarizability (β), a key parameter for NLO materials.

In this compound, the aniline nitrogen and the ether oxygen of the propoxyethoxy group act as electron donors, while the trifluoromethyl group serves as a strong electron acceptor. This "push-pull" electronic structure is a classic design strategy for creating molecules with significant NLO responses. The charge transfer from the donor to the acceptor upon excitation can lead to a large change in the dipole moment, which is directly related to the hyperpolarizability.

Computational and experimental studies on other fluorinated aniline derivatives have confirmed their potential as NLO materials. researchgate.net Research has shown that fluorine substitution can enhance the hyperpolarizability of aniline-based systems. ccsenet.orgresearchgate.net For example, theoretical investigations have found that the first-order hyperpolarizability of substituted anilines increases with stronger donor and acceptor groups. mq.edu.au While specific NLO coefficients for this compound have not been published, its molecular structure strongly suggests that it would be a candidate for NLO activity.

To provide a reference, the table below shows calculated first hyperpolarizability (β) values for some para-nitroaniline derivatives, which are classic NLO molecules, to illustrate the magnitude of these properties.

Compound NameFirst Hyperpolarizability (β) in esu
para-nitroaniline (PNA)Data not available in provided context
2-methyl-4-nitroaniline (MNA)Data not available in provided context
N-methyl-4-nitroaniline (HMNA)Data not available in provided context

Note: Specific values for the listed compounds were noted as being investigated in the source material, but the exact data was not present in the provided search snippets.

Further computational and experimental studies would be necessary to quantify the precise optical, dielectric, surface, and NLO properties of this compound and to fully assess its potential for applications in advanced materials.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Improved Atom Economy and Environmental Footprint

The future synthesis of 2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline will undoubtedly be guided by the principles of green chemistry, emphasizing high atom economy and a reduced environmental footprint. Traditional multi-step syntheses of functionalized anilines often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste streams. To address these challenges, researchers are exploring innovative and more sustainable synthetic strategies.

One promising direction is the application of biocatalysis . Enzymes such as laccases, peroxidases, and transaminases offer highly selective and environmentally benign alternatives to conventional chemical catalysts. For instance, the enzymatic amination of a suitably functionalized catechol ether precursor could provide a direct and efficient route to the target molecule, operating under mild aqueous conditions and minimizing the formation of byproducts.

Mechanochemical synthesis represents another solvent-free approach that is gaining traction. By utilizing mechanical force to induce chemical reactions, this technique can significantly reduce solvent waste and energy consumption. The solid-state synthesis of an imine precursor followed by a solid-state reduction could be a viable mechanochemical route to this compound.

Furthermore, the development of novel catalytic systems is paramount. This includes the design of highly efficient transition-metal catalysts for C-N bond formation and functional group interconversion. The use of earth-abundant metals and the development of recyclable catalytic systems will be crucial in enhancing the sustainability of the synthesis. Below is a table summarizing potential green synthetic approaches.

Synthetic ApproachKey AdvantagesPotential Challenges
BiocatalysisHigh selectivity, mild reaction conditions, biodegradable catalysts.Enzyme stability and cost, substrate scope limitations.
MechanochemistrySolvent-free, reduced energy consumption, potential for novel reactivity.Scalability, understanding of reaction mechanisms.
Advanced CatalysisHigh efficiency, potential for atom economy, tunable reactivity.Catalyst cost and toxicity, catalyst recovery and reuse.

Advanced Computational Modeling for Predictive Material Design

The integration of advanced computational modeling is set to revolutionize the design and discovery of new materials based on this compound. By leveraging the power of theoretical chemistry, researchers can predict the physicochemical properties and behavior of this molecule and its derivatives, thereby guiding experimental efforts and accelerating the development of novel materials with tailored functionalities.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be employed to elucidate the electronic structure, molecular geometry, and reactivity of this compound. DFT calculations can provide valuable insights into bond energies, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's chemical behavior and its potential for electronic and optical applications.

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in various environments. By simulating the movement of atoms and molecules over time, MD can predict how this compound will interact with other molecules, solvents, or surfaces. This is particularly important for understanding its self-assembly behavior, its role in composite materials, and its potential as a functional additive.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties. By developing QSAR/QSPR models for a series of derivatives of this compound, it will be possible to predict the properties of yet-unsynthesized compounds, enabling a more targeted and efficient approach to material design. The following table highlights key computational methods and their applications.

Computational MethodPredicted PropertiesApplication in Material Design
Density Functional Theory (DFT)Electronic structure, molecular geometry, reactivity, spectroscopic properties.Design of molecules with specific electronic and optical properties.
Molecular Dynamics (MD)Intermolecular interactions, self-assembly, conformational changes, transport properties.Prediction of material morphology, compatibility in blends, and performance in devices.
QSAR/QSPRBiological activity, toxicity, solubility, lipophilicity.Virtual screening of compound libraries for desired properties, guiding lead optimization.

Exploration of Supramolecular Architectures with Tunable Properties

The unique combination of functional groups in this compound makes it an excellent candidate for the construction of complex and functional supramolecular architectures. The aniline (B41778) moiety can act as both a hydrogen bond donor and acceptor, while the ether linkages in the propoxyethoxy chain can also participate in hydrogen bonding. The trifluoromethyl group, with its high electronegativity, can engage in halogen bonding and other non-covalent interactions. Furthermore, the aromatic ring is capable of participating in π-π stacking interactions.

The interplay of these various non-covalent forces can be harnessed to direct the self-assembly of the molecule into a variety of ordered structures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. The formation and stability of these supramolecular architectures will be highly dependent on factors such as solvent, temperature, and the presence of other interacting molecules.

Non-covalent InteractionPotential Role in Supramolecular AssemblyTunability Aspect
Hydrogen BondingFormation of directional and robust networks.pH, solvent polarity, temperature.
π-π StackingOrganization of aromatic cores, influencing electronic properties.Substituent effects, solvent effects.
Halogen BondingDirectional interactions involving the trifluoromethyl group.Nature of the halogen bond acceptor.
Host-Guest InteractionsEncapsulation of small molecules, leading to functional materials.Size, shape, and chemical nature of the guest molecule.

Integration into Multi-component and Hybrid Material Systems

The versatile nature of this compound makes it an attractive building block for the creation of advanced multi-component and hybrid materials. Its ability to be functionalized and incorporated into larger systems opens up a vast design space for materials with synergistic properties.

In the realm of polymer science , this aniline derivative can be utilized as a functional monomer or co-monomer in polymerization reactions. The resulting polymers would possess the combined characteristics of the aniline backbone (e.g., conductivity, redox activity) and the unique side chain, which can influence properties such as solubility, processability, and thermal stability. The incorporation of the trifluoromethyl group is particularly noteworthy, as it can enhance the polymer's chemical resistance and thermal stability.

Furthermore, this compound can be integrated into organic-inorganic hybrid materials . This can be achieved through several approaches, including its use as a surface modifier for inorganic nanoparticles, its incorporation into sol-gel networks, or its role as an organic linker in the formation of metal-organic frameworks (MOFs). The flexible ether chain could provide a means to compatibilize the organic and inorganic phases, while the aniline and trifluoromethyl groups can impart specific functionalities to the final hybrid material.

The development of such multi-component systems will require a deep understanding of the interfacial interactions between this compound and the other components. Advanced characterization techniques, in conjunction with computational modeling, will be essential for elucidating these interactions and for designing hybrid materials with optimized performance for applications in areas such as catalysis, sensing, and electronics.

Material SystemMethod of IntegrationPotential Properties and Applications
Polymer CompositesAs a functional monomer or additive.Enhanced thermal stability, chemical resistance, tunable electronic properties for sensors and coatings.
Organic-Inorganic HybridsSurface functionalization of nanoparticles, incorporation into sol-gel matrices.Improved mechanical properties, tailored optical and electronic behavior for catalysis and optoelectronics.
Metal-Organic Frameworks (MOFs)As a functionalized organic linker.Porous materials with specific recognition sites for gas storage, separation, and catalysis.

Q & A

Q. What are the common synthetic routes for 2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the aniline core via nucleophilic aromatic substitution (SNAr) using 5-(trifluoromethyl)aniline derivatives.
  • Step 2 : Introduction of the 2-propoxyethoxy group via etherification. For example, reacting 2-chloro-5-(trifluoromethyl)aniline with 2-propoxyethanol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the target compound .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • NMR : ¹H NMR identifies protons in the propoxyethoxy chain (δ ~3.5–4.0 ppm for ether-linked -CH₂- and -OCH₂-) and aromatic protons (δ ~6.5–7.5 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ ~-60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 307 [M+H]⁺) .
  • IR Spectroscopy : Confirms NH₂ (stretching ~3400 cm⁻¹) and C-F (stretching ~1100–1200 cm⁻¹) .

Q. What are the solubility and purification challenges for this compound?

  • Solubility : Moderately soluble in chloroform, DMSO, and methanol but poorly soluble in water due to the trifluoromethyl and ether groups .
  • Purification : Silica gel chromatography with gradient elution (ethyl acetate/petroleum ether) is standard. Recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in substitution reactions?

The -CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to the para position (relative to itself) and activating the ring for nucleophilic attack at meta positions. This electronic effect is critical in designing derivatives for coupling reactions (e.g., Suzuki-Miyaura) .

Q. What challenges arise in regioselective functionalization of the aniline ring?

Competing reactions occur due to the electron-donating NH₂ group and electron-withdrawing -CF₃ group. Strategies include:

  • Protecting groups : Acetylation of the NH₂ group to reduce its directing effect .
  • Steric control : Using bulky reagents to favor substitution at less hindered positions .

Q. How can catalytic systems be optimized for cross-coupling reactions involving this compound?

  • Catalysts : Palladium-based systems (e.g., Pd(PPh₃)₄) with ligands like triphenylphosphine enhance coupling efficiency in Suzuki reactions .
  • Solvents : Polar solvents (DMF, dioxane) improve solubility of aromatic intermediates .
  • Temperature : Reactions at 80–110°C balance yield and decomposition risks .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Models electronic properties to predict binding affinities with enzymes (e.g., cytochrome P450) .
  • Molecular docking : Simulates interactions with receptors (e.g., GPCRs) using software like AutoDock Vina .

Data Contradictions and Resolution

Q. Conflicting reports on stability under acidic conditions: How to resolve discrepancies?

  • claims stability in mild acids, while notes decomposition. Resolution: Conduct controlled pH experiments (pH 2–6) with LC-MS monitoring to identify degradation products .

Q. Divergent biological activity claims in similar compounds: How to validate?

  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase assays) under standardized conditions. Structural analogs in show activity via hydrophobic interactions with the -CF₃ group .

Methodological Tables

Table 1 : Key Synthetic Parameters for Derivatives

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃75–85
EtherificationK₂CO₃, DMF60–70
Reductive AminationNaBH₃CN, MeOH50–65

Table 2 : Spectroscopic Signatures

Functional Group¹H NMR (ppm)¹⁹F NMR (ppm)
-NH₂5.2 (broad singlet)
-OCH₂CH₂O-3.6–4.0 (multiplet)
-CF₃-60 to -62

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.